molecular formula C21H21O3P B092684 Tribenzyl phosphite CAS No. 15205-57-9

Tribenzyl phosphite

Cat. No. B092684
CAS RN: 15205-57-9
M. Wt: 352.4 g/mol
InChI Key: KKFOMYPMTJLQGA-UHFFFAOYSA-N
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Description

Tribenzyl phosphite is a chemical compound that is synthesized using phosphorus trichloride and benzyl alcohol as starting materials, with N,N-dimethyl aniline as an acid-binding agent and petroleum ether as a solvent . This compound is part of a broader class of organophosphorus compounds that have wide applications in various chemical reactions and industrial processes.

Synthesis Analysis

The synthesis of tribenzyl phosphite involves a reaction between phosphorus trichloride and benzyl alcohol. The process is optimized by using petroleum ether as a solvent, with the reaction temperature and time being critical factors for achieving a high yield. The optimal conditions reported for the synthesis include a solvent temperature of 60-90°C, a reaction temperature of 40-50°C, and a reaction time of 1 hour, resulting in a yield of up to 80.5% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of tribenzyl phosphite, they do provide insights into the structures of related compounds. For example, tribenzyltin derivatives exhibit five-coordinate -O-P-O-bridged polymer structures , and tribenzylphosphane forms infinite columns of molecules through π-interactions . These structural motifs may offer insights into the potential geometry and intermolecular interactions of tribenzyl phosphite.

Chemical Reactions Analysis

The papers provided do not detail the chemical reactions specifically involving tribenzyl phosphite. However, related compounds such as tribenzenesulphenamide are known to react with triphenylphosphine and other P(III) species to give Wittig-type reagents, which can further react with electrophilic carbonyl groups to form phenylthioimino-derivatives . This suggests that tribenzyl phosphite may also participate in similar types of chemical reactions due to the presence of the phosphorus atom and its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tribenzyl phosphite are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable under the optimized reaction conditions and can be isolated with a significant yield. The properties of related organotin compounds, such as tribenzyltin 4-picolinate and tribenzyltin 3-picolinate, which crystallize in monoclinic space groups and exhibit trigonal bipyramidal structures around the tin atom , may provide a comparative basis for understanding the physical state and stability of tribenzyl phosphite.

Scientific Research Applications

Summary of the Application

Phosphite-based plant biostimulants have been shown to improve nutrient use efficiency and tolerance of abiotic stress in plants . They are used to enhance root growth, nutrient use efficiency, and tolerance of abiotic stress .

Methods of Application or Experimental Procedures

Phosphite is applied to plants as a foliar spray . The application of phosphite has been shown to have a dramatic effect on the uptake and efficient use of nitrogen, saving up to 40kg/ha from leaching or volatilisation .

Results or Outcomes

In trials on wheat and oilseed, nitrogen use efficiency improved about 5.5%, yields were higher, and farm income increased 186 euros/hectare and 56 euros/ha respectively . Increased root mass also improved water use efficiency and tolerance of drought stress .

2. Application in Wheat Growth

Summary of the Application

Phosphite treatment can improve root biomass and nutrition use efficiency in wheat .

Methods of Application or Experimental Procedures

Phosphite is applied to wheat as a foliar spray . Non-invasive 3D imaging of root system architecture directly in soil using X-ray Computed Tomography revealed that phosphite treatment improves root architectural traits and increased root biomass .

Results or Outcomes

Biochemical and physiological assays identified that phosphite treatment significantly increases Nitrate Reductase (NR) activity, leaf photosynthesis and stomatal conductance, suggesting improved Nitrogen and Carbon assimilation, respectively . These differences were more pronounced under heat or drought treatment (photosynthesis and photosystem II stability) and nutrient deficiency (root traits and NR) .

3. Intermediate in Organic Synthesis

Summary of the Application

Tribenzyl phosphite is an important organic synthesis intermediate . It can be used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The synthesis of Tribenzyl phosphite involves the reaction of phosphorus trichloride with benzyl alcohol . The reaction is mild, and the yield can reach 90% -95% .

Results or Outcomes

4. Preparation of Flame-Retardant Plasticizer

Summary of the Application

Tribenzyl phosphite can be used as an intermediate to prepare a flame-retardant plasticizer .

Methods of Application or Experimental Procedures

The phosphite ester can automatically oxidize with oxygen in the air to generate organic hydroperoxide . The organic hydroperoxide can play a role in keeping the stability of plastics .

Results or Outcomes

The resulting flame-retardant plasticizer can enhance the fire resistance of various plastic materials .

Safety And Hazards

The safety data sheet for tribenzyl phosphite indicates that it is used only for research and development under the supervision of a technically qualified individual .

Future Directions

Developments in the confinement of phosphines within micro- or nano-environments are being explored. Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . This could potentially open new avenues for research in the future.

properties

IUPAC Name

tribenzyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFOMYPMTJLQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934408
Record name Tribenzyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tribenzyl phosphite

CAS RN

15205-57-9
Record name Tris(phenylmethyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribenzylphosphite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenzyl phosphite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribenzyl phosphite
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Synthesis routes and methods

Procedure details

dibenzyl phosphite; trilauryl phosphite; trilauryl phosphine; triphenyl phosphine; tribenzyl phosphine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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